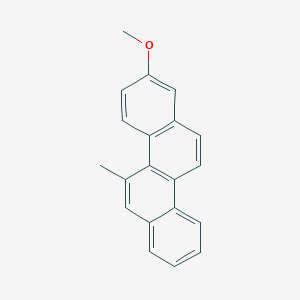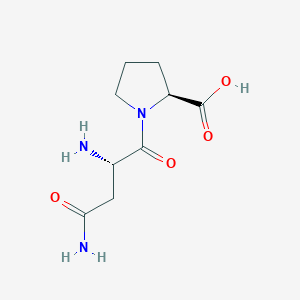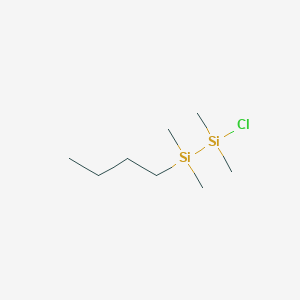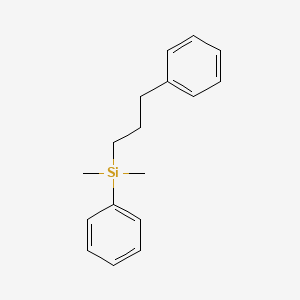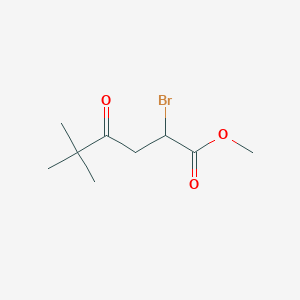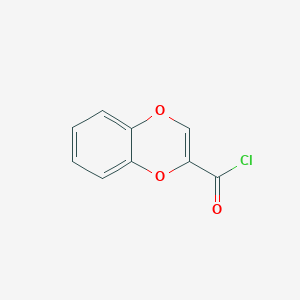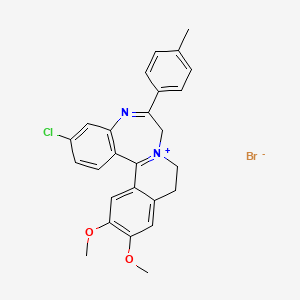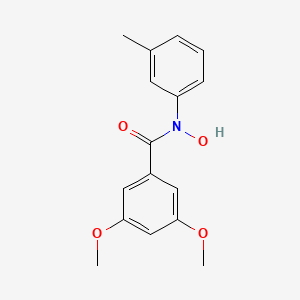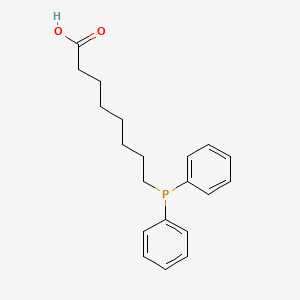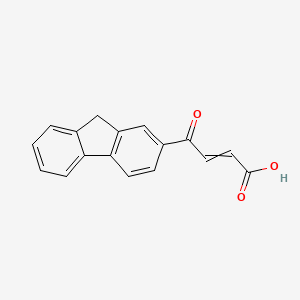![molecular formula C16H10BrCl2NO B14433518 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline CAS No. 83054-46-0](/img/structure/B14433518.png)
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is a chemical compound that features a bromonaphthalene moiety linked to a dichloroaniline structure via an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline typically involves the reaction of 6-bromonaphthalen-2-ol with 3,5-dichloroaniline in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate with DNA, while the dichloroaniline structure can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- (6-Bromonaphthalen-2-yl)boronic acid
Uniqueness
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is unique due to its combination of bromonaphthalene and dichloroaniline moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83054-46-0 |
|---|---|
Molekularformel |
C16H10BrCl2NO |
Molekulargewicht |
383.1 g/mol |
IUPAC-Name |
4-(6-bromonaphthalen-2-yl)oxy-3,5-dichloroaniline |
InChI |
InChI=1S/C16H10BrCl2NO/c17-11-3-1-10-6-13(4-2-9(10)5-11)21-16-14(18)7-12(20)8-15(16)19/h1-8H,20H2 |
InChI-Schlüssel |
UBSCEDIDUDHHNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=C(C=C3Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


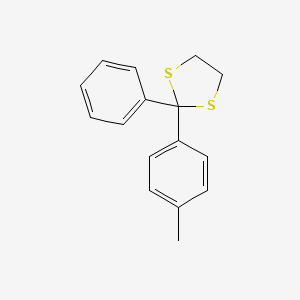
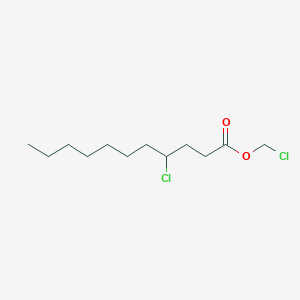
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)

